6-Methoxy-7-(trifluoromethyl)chroman-4-one
Description
Significance of the Chromanone Core in Chemical Synthesis and Biological Sciences
The chroman-4-one, or chromanone, skeleton is a bicyclic system where a benzene (B151609) ring is fused to a dihydropyran ring. nih.gov This structural motif is not only prevalent in a variety of naturally occurring compounds, including flavonoids and other polyphenols, but it also serves as a versatile building block in synthetic organic chemistry. nih.govrsc.org The significance of the chromanone core is underscored by the diverse and potent biological activities exhibited by its derivatives. nih.gov
Natural and synthetic chromanones have demonstrated a broad spectrum of pharmacological effects, including:
Anticancer nih.gov
Antiviral nih.gov
Anti-inflammatory nih.govnih.gov
Antioxidant nih.gov
Antidiabetic nih.gov
The adaptability of the chromanone scaffold allows for substitutions at various positions, particularly at the C-2, C-3, C-6, and C-7 positions, which can lead to the development of compounds with tailored biological activities. nih.gov Its recognition as a "privileged scaffold" in drug discovery highlights its importance and continued relevance in the field of medicinal chemistry. cancer.govacs.orgacs.orgtandfonline.com
Rationale for Research on Trifluoromethylated Chromanones in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance the therapeutic potential of a compound. mdpi.comhovione.com This small, yet powerful, functional group can significantly alter the physicochemical properties of the parent molecule. mdpi.comwikipedia.org
Key advantages of trifluoromethylation in medicinal chemistry include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an increased half-life of a drug. mdpi.com
Increased Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com
Modulation of Electronic Properties: The high electronegativity of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups and affect binding interactions with enzymes and receptors. mdpi.comwikipedia.org
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic profile of a drug candidate. wikipedia.org
The strategic placement of a trifluoromethyl group on the chromanone scaffold is, therefore, a rational approach to creating new chemical entities with potentially superior pharmacological profiles. mdpi.comhovione.com
Specific Academic Research Focus on 6-Methoxy-7-(trifluoromethyl)chroman-4-one within the Chromanone Class
While extensive research exists on the broader classes of chromanones and trifluoromethylated compounds, the specific academic focus on This compound appears to be more niche. The available information points towards its role as a chemical intermediate or a member of compound libraries for screening purposes rather than a molecule with extensively documented biological activities of its own.
Research in related areas provides a foundational understanding. For instance, studies on various substituted chromanones have highlighted the importance of functional groups at the C-6 and C-7 positions for biological activity. nih.govacs.org Specifically, methoxy (B1213986) groups on the chromanone ring, as seen in compounds like 7-methoxyisoflavanone, have been investigated for their anticancer and antioxidant properties. nih.gov Furthermore, the synthesis and antioxidant activity of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been reported, indicating the relevance of substitution patterns at these positions. nih.gov
The synthesis of trifluoromethylated chromones has also been an active area of research, with methods being developed for their efficient preparation. rsc.orgresearchgate.net For example, a transition metal-free synthesis of 3-trifluoromethyl chromones has been developed, showcasing the ongoing efforts to create these valuable molecules. rsc.org
Although direct, in-depth studies on the biological profile of this compound are not widely published, its structure combines the key features of a methoxy-substituted chromanone with a trifluoromethyl group, making it a compound of interest for further investigation within the broader context of medicinal chemistry research. Its synthesis would likely follow established methodologies for chromanone and trifluoromethylated aromatic compound preparation.
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
6-methoxy-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H9F3O3/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5H,2-3H2,1H3 |
InChI Key |
YDIIQHHMLJFQND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCO2)C(F)(F)F |
Origin of Product |
United States |
Derivatization and Structure Activity Relationship Sar Studies of 6 Methoxy 7 Trifluoromethyl Chroman 4 One Analogs
Chemical Modification Strategies on the Chromanone Scaffold
Chemical modifications of the chromanone ring are undertaken to explore the chemical space around the core structure, aiming to enhance potency, selectivity, and other pharmacologically relevant properties. These strategies involve introducing diverse substituents, altering existing functional groups, and constructing more complex ring systems.
A primary strategy for modifying the chromanone scaffold involves the introduction of various substituents at different positions of the ring system. The nature and position of these substituents can significantly influence the molecule's interaction with biological targets.
Aromatic and Heterocyclic Substituents: The incorporation of aromatic and heterocyclic moieties is a common approach to modulate the electronic and steric properties of the parent compound. For instance, derivatives such as 6-et-7-methoxy-3-(1-phenyl-1h-pyrazol-4-yl)-2-(trifluoromethyl)-4h-chromen-4-one have been synthesized, introducing both a phenyl (aromatic) and a pyrazole (B372694) (heterocyclic) group. sigmaaldrich.com Similarly, the synthesis of N-arylsubstituted-chroman-2-carboxamides introduces a substituted phenyl ring, which has been shown to be critical for biological activity in certain contexts. nih.govnih.gov
Aliphatic Substituents: The introduction of alkyl chains, particularly at the 2-position, is another key modification. Studies on related chroman-4-ones have shown that varying the length of an alkyl chain can directly impact inhibitory potency against specific enzymes. acs.org For example, research on SIRT2 inhibitors indicated that an alkyl chain with three to five carbons in the 2-position was favorable for high potency. acs.org
| Derivative Class | Substituent Type | Example Compound Name | Reference |
|---|---|---|---|
| 3-Substituted Chromenone | Aromatic, Heterocyclic | 6-et-7-methoxy-3-(1-phenyl-1h-pyrazol-4-yl)-2-(trifluoromethyl)-4h-chromen-4-one | sigmaaldrich.com |
| Chroman-2-carboxamides | Aromatic (Aryl) | N-arylsubstituted-6-hydroxy-7-methoxy-chroman-2-carboxamides | nih.gov |
| 2-Substituted Chroman-4-one | Aliphatic (Alkyl) | 6,8-dibromo-2-pentylchroman-4-one | acs.org |
| Chroman-2-carboxylic acid amides | Aromatic (Substituted Phenyl) | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | nih.gov |
Ether Cleavage: The methoxy (B1213986) group at the C6 position can be converted to a hydroxyl group. This ether-to-phenol conversion can be achieved through various chemical methods or may occur via enzymatic cleavage in biological systems. caymanchem.com This FGI introduces a hydrogen bond donor, which can be critical for interaction with a biological target.
Oxidation/Reduction Reactions: Other relevant transformations include the oxidation of alcohols to ketones or aldehydes using reagents like chromium (VI) or activated DMSO, and the reduction of carboxylic acid derivatives. imperial.ac.uk These reactions allow for fine-tuning of the oxidation state and properties of substituents on the chromanone core.
To explore more rigid and three-dimensional chemical structures, chromanone precursors can be used to synthesize fused and spirocyclic systems. These complex scaffolds can offer improved binding affinity and selectivity by occupying different regions of a target's binding pocket.
Spirochromanones: Spirocyclic chromanones represent a class of compounds where a single atom is common to two rings. The synthesis of 3D-spiro chromanone scaffolds has been reported, from which further derivatives can be generated. nih.gov For example, condensation reactions of a hydrazide-spiro chromanone with ketones have been used to synthesize fused pyrazole rings. nih.gov
Fused Ring Systems: The chromanone core can be annulated with other rings to create polycyclic structures. Methodologies such as intramolecular radical addition reactions (e.g., 6-exo trig cyclization) can be employed to form fused heterocyclic systems. researchgate.net Another approach involves the electrooxidative radical cyclization of related precursors to assemble tricyclic 6-7-6 fused ring systems, demonstrating a pathway to complex molecular architectures. rsc.org
Methodologies for Structure-Activity Relationship (SAR) Elucidation of Chromanone Derivatives
SAR studies are essential to understand how the chemical structure of a compound relates to its biological activity. These studies guide the rational design of more effective molecules.
A cornerstone of SAR elucidation is the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. This involves varying one part of the molecule at a time, such as the nature, size, or electronic properties of a substituent at a specific position.
For instance, a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides systematically varied the substituent on the phenyl ring to probe its effect on the inhibition of nuclear factor-kappaB (NF-κB). nih.gov Analogs with methyl (-CH3), trifluoromethyl (-CF3), and chloro (-Cl) groups were found to be potent inhibitors, whereas those with hydroxyl (-OH) or methoxy (-OCH3) groups were inactive. nih.gov This systematic approach allows for the identification of patterns in activity. Another study explored SAR in chroman-4-one derivatives by varying substituents at the 2-, 6-, and 8-positions, which led to the discovery of potent and highly selective SIRT2 inhibitors. acs.org
| Compound | Substituent on Phenyl Ring | Inhibitory Activity (IC50, µM) |
|---|---|---|
| 2a | H | >100 |
| 2f | 4-OH | >100 |
| 2g | 4-OCH3 | >100 |
| 2i | 4-CH3 | 25.2 |
| 2m | 4-CF3 | 60.2 |
| 2n | 4-Cl | 6.0 |
Several studies on chromanone and related scaffolds have successfully identified such determinants:
For SIRT2 inhibition by chroman-4-one derivatives, key features for high potency were identified as an alkyl chain of three to five carbons at the 2-position, the presence of larger, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group at the C4 position. acs.org
In a series of chromone (B188151) derivatives designed as inhibitors of the transporter protein ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were found to be important for activity. nih.gov
For the anti-inflammatory activity of 6-hydroxy-7-methoxychroman-2-carboxylic acid amides, the presence of substituents like -CH3, -CF3, or -Cl on the N-phenyl ring was identified as a key requirement for potent inhibition of NF-κB. nih.gov
Studies on methoxyflavones have highlighted that the relative positions of hydroxy and methoxy groups can be crucial for cytotoxicity, with neighboring groups often leading to enhanced activity. mdpi.com
Investigations into the Biological Activity Mechanisms of 6 Methoxy 7 Trifluoromethyl Chroman 4 One and Its Derivatives
Enzyme Inhibition Studies (in vitro)
The chroman-4-one scaffold is a key component in the development of numerous enzyme inhibitors. nih.gov The structural variations, particularly substitutions on the chromanone core, dictate the specific inhibitory activity against different enzyme targets. nih.gov
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov While specific data on 6-Methoxy-7-(trifluoromethyl)chroman-4-one is not available, related chromone (B188151) derivatives have been evaluated for their GP inhibitory potential.
A study investigating a panel of chromone derivatives, including flavonoids and 2-styrylchromones, identified several potent inhibitors of glycogen phosphorylase. nih.gov The structure-activity relationship (SAR) analysis from this research indicated that the presence of hydroxyl groups on the A and B rings of the chromone structure was a key determinant for inhibitory activity. nih.gov Molecular docking studies further supported these findings, showing hydrogen bonding patterns that facilitate the inhibitory effect. nih.gov Some of these compounds demonstrated an increased potency at higher glucose concentrations, which could potentially reduce the risk of hypoglycemia. nih.gov
Other compounds, such as acyl ureas, have been identified as potent, cell-permeable, and AMP-competitive inhibitors of human liver glycogen phosphorylase, demonstrating the viability of targeting this enzyme. caymanchem.comsigmaaldrich.com
Table 1: Glycogen Phosphorylase Inhibition by Various Compounds This table includes data for context on GP inhibition, as specific data for the target compound is unavailable.
| Compound/Class | Target | IC50 Value | Source |
|---|---|---|---|
| Acyl Urea Compound | Human Liver Glycogen Phosphorylase | 53 nM | caymanchem.comsigmaaldrich.com |
α-Glucosidase is another key enzyme involved in carbohydrate digestion, and its inhibitors play a role in managing blood glucose levels. nih.gov The chromanone and related chromone scaffolds have been a focus for developing new α-glucosidase inhibitors. nih.gov
Research has shown that benzylidene-4-chromanone derivatives are promising leads for novel α-glucosidase inhibitors. nih.gov SAR studies suggest that substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone parent structure are crucial for developing effective antidiabetic agents. nih.gov A computational analysis of chromenone derivatives identified that physicochemical properties such as aqueous solubility, polarizability, and the presence of hydrogen bond acceptor/donor groups are important for inhibitory activity. nih.gov
In a study of chromone derivatives isolated from the marine fungus Penicillium thomii, several compounds exhibited significant α-glucosidase inhibition, with IC50 values more potent than the positive control, acarbose. nih.gov Similarly, newly synthesized 6-sulfonamide-2H-chromene derivatives also showed potent inhibition against both α-amylase and α-glucosidase. rsc.org
Table 2: α-Glucosidase Inhibition by Chromone/Chromanone Derivatives
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| Penithochromone Q (6) | 982 | nih.gov |
| Penithochromone R (7) | 268 | nih.gov |
| Penithochromone S (8) | 753 | nih.gov |
| Known Analogue (9) | 1017 | nih.gov |
| Known Analogue (10) | 436 | nih.gov |
| 6-sulfonamide-2H-chromene (2) | 0.548 (µg/mL) | rsc.org |
A series of synthesized chroman-4-one derivatives demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov The SAR studies revealed that inhibitory potency was enhanced by substitutions at the 2-, 6-, and 8-positions, particularly with larger, electron-withdrawing groups. nih.govresearchgate.net An intact carbonyl group and an alkyl chain of three to five carbons in the 2-position were also found to be crucial for high potency. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC50 of 1.5 µM. nih.gov Further studies have confirmed that trisubstituted 2-alkyl-chroman-4-ones can act as selective SIRT2 inhibitors with IC50 values in the low micromolar range. acs.org
Table 3: SIRT2 Inhibition by Various Chroman-4-one Derivatives
| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM | Source |
|---|---|---|---|---|
| 6,8-dibromo-2-propylchroman-4-one | 4.3 | <10 | <10 | nih.govresearchgate.net |
| 6,8-dibromo-2-butylchroman-4-one | 2.6 | <10 | <10 | nih.gov |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10 | <10 | nih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | - | - | researchgate.net |
| 6-bromo-8-chloro-2-pentylchroman-4-one | 3.7 | <10 | <10 | acs.org |
The versatility of the chromanone scaffold allows for its application in targeting a wide array of enzymes.
Aromatase and Cytochrome P450: Aromatase (P450arom) is a key enzyme in estrogen biosynthesis and a major target for treating hormone-dependent breast cancer. acs.orgnih.gov Chromone and xanthone (B1684191) derivatives have been developed as nonsteroidal aromatase inhibitors. acs.orgnih.gov Certain xanthone derivatives demonstrated IC50 values of 40-43 nM, surpassing the potency of the reference drug fadrozole. acs.orgnih.gov These compounds were also tested for selectivity against another cytochrome P450 enzyme, P450 17, which is a therapeutic target for prostate cancer. acs.orgnih.gov Some xanthone derivatives showed potent inhibition of P450 17, with IC50 values as low as 42 nM, highlighting them as potential leads for androgen-dependent diseases. acs.orgnih.gov
P2Y6 Receptor: The P2Y6 receptor, a Gq-coupled receptor, is a potential target for inflammatory and degenerative diseases. mdpi.comnih.gov Research into 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists has shown that modifying the scaffold can significantly enhance binding affinity. mdpi.comnih.gov For instance, a 6-(Boc-amino-n-heptylethynyl) analogue displayed an IC50 of 162 nM, a 123-fold greater affinity than its corresponding unprotected primary alkylamine. mdpi.comnih.govutmb.edu This indicates that the 6-position of the chromene ring is suitable for derivatization to improve antagonist potency. nih.gov
CD73: There is currently no available research from the provided sources detailing the inhibition of the ecto-5'-nucleotidase (CD73) enzyme by chroman-4-one derivatives.
Monoamine Oxidases (MAO): MAO enzymes are well-established targets for treating neurological and mental disorders such as depression and Parkinson's disease. mdpi.comcriver.com Chromanone derivatives have been investigated as MAO inhibitors. One study isolated 5-hydroxy-2-methyl-chroman-4-one from a lichen fungus and identified it as a reversible, competitive, and selective inhibitor of MAO-B. nih.gov Chromone-hydroxypyridinone hybrids have also been designed, with some showing selective MAO-B inhibitory activity in the nanomolar range. nih.gov
Table 4: Monoamine Oxidase (MAO) Inhibition by Chromanone Derivatives
| Compound | Target | IC50 Value (µM) | Source |
|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | nih.gov |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | nih.gov |
Acyl-CoA:cholesterol Acyltransferase (ACAT): ACAT, also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the formation of cholesteryl esters and is a therapeutic target for conditions like atherosclerosis and certain cancers. nih.govbiorxiv.org While specific studies on this compound are absent, the general principle of ACAT inhibition is to prevent the accumulation of cholesteryl esters in cells like macrophages, thereby reducing foam cell formation in arterial walls. nih.govnih.gov Partial inhibition of ACAT has been shown to reduce atherosclerosis development in animal models without causing significant toxicity. nih.gov
Receptor Ligand Binding and Modulation Studies (in vitro)
Beyond enzyme inhibition, chroman-4-one derivatives have been explored as ligands that bind to and modulate cell surface and intracellular receptors.
A molecular modeling study investigated the binding affinity of twenty-five different 4-chromanone (B43037) analogues to the µ-opioid receptor. jmbfs.orgjmbfs.org The in silico docking analysis predicted that several of the novel derivatives could bind with higher affinity than morphine, a standard agonist. jmbfs.orgjmbfs.org The most active designed compound, featuring an alpha-methylstyrene (B127712) group, exhibited a docking score of -9.89 kcal/mol compared to -6.02 kcal/mol for morphine. jmbfs.org The analysis of the binding mode for a highly active compound (docking score -8.36 kcal/mol) revealed key interactions within the receptor's active site, including Pi-Pi stacking with a tryptophan residue (TRP318) and hydrogen bonds with serine residues (SER53 and SER55). jmbfs.org These computational findings suggest that the 4-chromanone scaffold is a promising template for developing novel ligands for the µ-opioid receptor. jmbfs.orgjmbfs.org
Cellular Mechanism of Action Studies (in vitro)
Investigating the effects of chroman-4-one derivatives at the cellular level provides crucial insights into their mechanisms of action.
In the context of inflammation, a chromanone derivative demonstrated a potent ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a cellular model of neuroinflammation, without showing cytotoxicity. researchgate.net This points to a mechanism involving the suppression of key inflammatory mediators. researchgate.net
Furthermore, while not a chromanone, a steroidal aromatase inhibitor derivative was shown to reduce cell viability, impair DNA synthesis, and induce apoptosis in estrogen receptor-positive breast cancer cells. dtu.dk Its mechanism was found to be dependent on its interaction with estrogen and androgen receptors, highlighting how a single molecule can engage multiple targets to exert its cellular effects. dtu.dk
Antiproliferative Effects on Cancer Cell Lines
Derivatives of the chromanone class have demonstrated notable antiproliferative activity across various cancer cell lines. The cytotoxic potential of these compounds is often linked to specific structural modifications on the chromanone skeleton. mdpi.com
Research into a series of flavanone/chromanone derivatives revealed significant antiproliferative effects against five different colon cancer cell lines. mdpi.com One particular derivative, identified as compound 1 in the study, exhibited a broad spectrum of activity, with IC₅₀ concentrations in the low micromolar range of 8–20 µM, comparable to the chemotherapy drug cisplatin. mdpi.com Other derivatives in the same study also showed antiproliferative effects, though to a lesser extent, with IC₅₀ values between 15 and 30 µM. mdpi.com The study highlighted that the Caco-2 and HT-29 cell lines were the least sensitive to these compounds. mdpi.com
In a separate investigation, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), a chromanone derivative, was found to suppress the proliferation of Huh7 hepatocellular carcinoma (HCC) cells. nih.gov The study showed that FMTC induces cell cycle arrest at the G2/M phase, leading to mitotic arrest and subsequent apoptosis. nih.gov This effect was associated with the upregulation of the p21 protein and impaired microtubule formation. nih.gov
The structural features of these derivatives play a crucial role in their anticancer activity. An analysis of various methoxyflavone analogs suggested that a C6,7-dimethoxy substitution pattern could be a key structural element for potent cytotoxic effects, driven by lipophilicity and specific hydrophobic interactions. mdpi.com
Table 1: Antiproliferative Activity of Selected Chromanone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Flavanone/Chromanone Derivative 1 | Colon Cancer Lines | 8 - 20 | mdpi.com |
| Flavanone/Chromanone Derivative 3 | Colon Cancer Lines | 15 - 30 | mdpi.com |
| Flavanone/Chromanone Derivative 5 | Colon Cancer Lines | 15 - 30 | mdpi.com |
Antioxidant Mechanisms, including Free Radical Scavenging Activity
The antioxidant properties of chromanone derivatives are a significant area of investigation, primarily focusing on their ability to scavenge free radicals. researchgate.netunideb.hu The antioxidant capacity is typically evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have provided insights into the chemical features required for potent antioxidant activity. A crucial finding is that the presence of adjacent hydroxyl (-OH) groups on the A ring of the chromone scaffold is essential for high antioxidant activity. researchgate.net For instance, a series of synthetic 7,8-dihydroxy-chromone derivatives demonstrated significantly higher radical scavenging activity than the reference antioxidant Trolox. researchgate.net Specifically, 7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''-trifluoromethylbenzoyl)chromone showed an EC₅₀ value of 2.58 µM, which is approximately 20 times more potent than Trolox (EC₅₀ = 50.08 µM). researchgate.net The presence of a substituted benzoyl group at position 3, which expands the conjugation system, was also found to significantly enhance radical scavenging capabilities. researchgate.net
Conversely, a study on 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides found that these specific chromanone derivatives were less active as antioxidants compared to their corresponding chroman (lacking the C4-carbonyl group) analogs. nih.gov This suggests that the C4-keto group can influence antioxidant potential, a finding supported by other research indicating its role in the pro-oxidant activity of flavonoids. mdpi.com While the chromone scaffold itself is important for radical stabilization, it is not the sole determinant of a compound's antiradical ability. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Selected Chromone Derivatives
| Compound | EC₅₀ (µM) | Source |
|---|---|---|
| 7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''- trifluoromethylbenzoyl)chromone | 2.58 | researchgate.net |
| 7,8-dihydroxy-2-(4'-nitrophenyl)-3-(4''- nitrobenzoyl)chromone | 3.37 | researchgate.net |
| 7,8-dihydroxy-2-(4'-fluorophenyl)-3-(4''- fluorobenzoyl)chromone | 3.93 | researchgate.net |
| 7,8-dihydroxyflavone | 31.89 | researchgate.net |
Antimicrobial Activity and Proposed Mechanistic Insights (e.g., Membrane Integrity Disruption)
Chromanone derivatives have been identified as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. mdpi.comacs.org Their mechanism of action is thought to involve the disruption of fundamental cellular processes in microorganisms.
In studies against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), certain 4-chromanone derivatives have shown potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.org SAR analysis of these compounds revealed that a hydrophobic substituent at the C2 position, combined with hydroxyl groups at the C5 and C7 positions, enhanced their antibacterial effects. acs.org Mechanistic studies on selected active compounds indicated that they function by dissipating the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis. acs.org
Further research on novel dispiropyrrolidines containing a chroman-4-one scaffold demonstrated interesting antibacterial potential against both Gram-positive (Bacillus subtilis, Staphylococcus epidermis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 32 to 250 µg/mL. mdpi.com In some cases, these synthetic compounds showed higher activity against B. subtilis and S. epidermis (MIC = 32 µg/mL) than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com
Beyond antibacterial effects, chromone derivatives have also been investigated for their antifungal properties. Four specific chromone-3-carbonitriles exhibited good antifungal activity against nine Candida species, with MICs between 5 and 50 µg/mL. nih.gov These compounds were also found to significantly inhibit the formation of biofilms, a key virulence factor in persistent Candida infections. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Chromanone Derivatives
| Compound/Derivative Class | Microorganism | MIC Range (µg/mL) | Source |
|---|---|---|---|
| 2-alkyl-5,7-dihydroxy-4-chromanones | Gram-positive bacteria (incl. MRSA) | 0.39 - 12.5 | acs.org |
| Dispiropyrrolidines with chroman-4-one | B. subtilis, S. epidermis | 32 | mdpi.com |
| Dispiropyrrolidines with chroman-4-one | E. coli, K. pneumoniae, P. aeruginosa | 32 - 250 | mdpi.com |
Mechanistic Perspectives on Bioactivity Derived from Structural Features of Chromanones
The wide-ranging biological activities of chromanones are intrinsically linked to their molecular structure. nih.gov The chromanone framework is considered a "privileged structure," serving as a versatile template for designing therapeutic molecules. acs.org The bioactivity is highly dependent on the substituents attached to the heterocyclic ring system. mdpi.com
A key structural difference between chromanones and their chromone counterparts is the saturation of the C2-C3 bond. acs.org The absence of this double bond in chromanones can lead to significant variations in biological activity compared to chromones. nih.govacs.org
The carbonyl group at the C4 position is a critical feature, influencing the electronic properties of the molecule and its interactions with biological targets. mdpi.com It has been shown to impact the pro-oxidant activity of some derivatives. mdpi.com
Computational and Theoretical Chemistry Approaches in Chromanone Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) to a biological target, typically a protein or nucleic acid. This technique is fundamental in rational drug design, as it helps to forecast the binding affinity and interaction patterns between a ligand and its receptor's binding site.
In the broader context of chromanone research, molecular docking has been successfully employed to elucidate potential biological activities. For instance, studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives have used docking to explore their interactions with targets like the HERA protein (implicated in cancer) and peroxiredoxins (related to antioxidant activity). nih.govresearchgate.net In other research, derivatives of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one were docked into the active site of Cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. researchgate.netsciencescholar.us
For "6-Methoxy-7-(trifluoromethyl)chroman-4-one," a molecular docking workflow would involve defining its three-dimensional structure and selecting a relevant biological target from a database like the Protein Data Bank (PDB). researchgate.netsciencescholar.us Docking software would then calculate the most stable binding poses of the compound within the target's active site, scoring them based on predicted binding energy. The resulting data reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.
Table 1: Illustrative Molecular Docking Output for this compound (Note: This data is hypothetical and serves as an example of typical results from such a study.)
| Parameter | Description | Hypothetical Value |
| Target Protein | The biological macromolecule selected for the docking simulation. | e.g., Protein Kinase B (Akt1) |
| Binding Energy (kcal/mol) | The predicted change in Gibbs free energy upon binding. More negative values indicate stronger affinity. | -9.2 |
| Predicted Inhibitory Constant (pKi) | The negative logarithm of the predicted inhibition constant, derived from the binding energy. | 6.8 |
| Key Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and amino acid residues of the protein. | TYR229, LYS179 |
| Key Hydrophobic Interactions | Amino acid residues forming non-polar interactions with the ligand. | LEU156, PHE161, VAL164 |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations provide a deep understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method within this domain due to its balance of accuracy and computational efficiency.
DFT has been applied to various chromanone and coumarin (B35378) structures to analyze their molecular properties. For example, the geometric and electronic properties of (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate were investigated using DFT to understand its stability and optical characteristics. researchgate.net Other studies have used DFT to calculate the molecular electrostatic potential (MEP) of chromone (B188151) derivatives, which helps to predict sites susceptible to electrophilic or nucleophilic attack and thus informs on chemical reactivity and biological interactions. researchgate.net Such calculations often employ standard basis sets like 6-31G* or 6-311++G(d,p) to model the electronic distribution. researchgate.netnih.gov
A DFT study of "this compound" would yield valuable data on its intrinsic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.
Table 2: Predicted Electronic Properties of this compound from DFT (Note: This data is hypothetical and for illustrative purposes.)
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | -7.15 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | -2.05 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, a descriptor of chemical stability and reactivity. | 5.10 eV |
| Dipole Moment | A measure of the net molecular polarity arising from its charge distribution. | 4.2 Debye |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Negative potential around the carbonyl oxygen; Positive potential near hydrogens. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. A statistically significant QSAR model can be used to predict the activity of novel, untested compounds.
The development of a QSAR model for chromanones would require a dataset of structurally related compounds with experimentally measured biological activity against a specific target. For each compound, a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and hydrophobic) would be calculated. Using statistical methods, a mathematical equation is derived that best describes the relationship between these descriptors and the observed activity.
Although a specific QSAR model for "this compound" has not been reported, this compound could be evaluated using an existing, validated QSAR model for a relevant biological endpoint (e.g., kinase inhibition). By calculating its specific molecular descriptors and inputting them into the QSAR equation, its biological activity could be predicted.
In Silico Predictions for Biological Relevance and Pharmacokinetic Properties (excluding human clinical data)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME profiling uses computational models to predict these properties, helping to filter out candidates that are likely to fail later in development due to poor pharmacokinetics.
Numerous software tools and web servers, such as SwissADME and admetSAR, are available for these predictions. mdpi.com They assess properties based on the compound's structure, including its potential for oral bioavailability, ability to cross the blood-brain barrier (BBB), and potential to interact with key metabolic enzymes like the cytochrome P450 (CYP) family. A key component of this assessment is the evaluation against established druglikeness rules, such as Lipinski's Rule of Five.
Table 3: Predicted ADME and Druglikeness Properties for this compound (Note: This data is hypothetical, based on typical outputs from in silico prediction tools.)
| Property | Prediction | Implication for Drug Development |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Low probability of crossing into the brain, potentially avoiding central nervous system side effects. |
| CYP3A4 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions with medications metabolized by the CYP3A4 enzyme. |
| Lipinski's Rule of Five Violations | 0 | The compound adheres to key guidelines for oral bioavailability, indicating good "druglike" properties. |
| Bioavailability Score | 0.55 | A score indicating a good probability of having favorable pharmacokinetic properties. |
Analytical and Spectroscopic Characterization Methodologies in Research on 6 Methoxy 7 Trifluoromethyl Chroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 6-Methoxy-7-(trifluoromethyl)chroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.
¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the chroman ring. Chemical shifts (δ) and coupling constants (J) reveal the electronic environment and spatial relationship between neighboring protons. For instance, the protons on the chroman ring at C2 and C3 typically appear as triplets.
¹³C NMR: This technique provides information about the carbon skeleton. Each unique carbon atom in the molecule generates a distinct signal. The spectrum would clearly show the carbonyl carbon (C4) at a characteristic downfield shift, along with signals for the aromatic carbons, the trifluoromethyl carbon, the methoxy carbon, and the methylene carbons of the heterocycle.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a particularly powerful and sensitive tool. biophysics.org Fluorine-19 has 100% natural abundance and a wide chemical shift range, making it highly sensitive to the local electronic environment. biophysics.org The spectrum for this compound would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the trifluoromethyl moiety's attachment to the aromatic ring. rsc.org
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | Aromatic H (C5) | ~7.3 | Singlet (s) |
| Aromatic H (C8) | ~7.0 | Singlet (s) | |
| -OCH₂- (C2) | ~4.5 | Triplet (t) | |
| -CH₂C=O (C3) | ~2.8 | Triplet (t) | |
| -OCH₃ | ~3.9 | Singlet (s) | |
| ¹³C NMR | C=O (C4) | ~190 | - |
| C-O (C8a) | ~158 | - | |
| C-OCH₃ (C6) | ~155 | - | |
| C-CF₃ (C7) | ~125 | Quartet (q) | |
| CF₃ | ~123 | Quartet (q) | |
| -OCH₂- (C2) | ~67 | - | |
| -OCH₃ | ~56 | - | |
| -CH₂C=O (C3) | ~37 | - | |
| ¹⁹F NMR | -CF₃ | ~ -63 | Singlet (s) |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LCMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula. For this compound (C₁₁H₉F₃O₃), the calculated exact mass would be compared to the experimental value to confirm its elemental composition, distinguishing it from other potential isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. qub.ac.uk It is invaluable for monitoring the progress of a reaction, assessing the purity of the final product, and identifying any byproducts by separating the components of a mixture before they enter the mass spectrometer. nih.gov
| Technique | Parameter | Value |
|---|---|---|
| HRMS | Molecular Formula | C₁₁H₉F₃O₃ |
| Exact Mass [M+H]⁺ | 247.0582 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming key structural features. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromanone core constitutes a chromophore that absorbs light in the UV-Vis range. The spectrum would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the aromatic system and the carbonyl group.
| Technique | Functional Group / Transition | Expected Absorption Range |
|---|---|---|
| IR Spectroscopy | C=O (Ketone) | ~1680 cm⁻¹ |
| C-F (Trifluoromethyl) | ~1300-1100 cm⁻¹ | |
| C-O-C (Aromatic Ether) | ~1260 cm⁻¹ | |
| C-O-C (Aliphatic Ether) | ~1120 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π | ~250-280 nm |
| n → π | ~320-340 nm |
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Flash Column Chromatography)
Chromatographic methods are fundamental for the purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative technique used to monitor reaction progress, identify the number of components in a mixture, and select an appropriate solvent system for column chromatography. youtube.com The compound's retention factor (Rf) value is dependent on its polarity and the solvent system used.
Flash Column Chromatography: This is the standard preparative technique for purifying multigram quantities of organic compounds. rochester.edu The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system optimized by TLC. rochester.eduyoutube.com Fractions are collected and analyzed by TLC to isolate the pure this compound. The efficiency of the separation depends on the difference in polarity between the desired product and any impurities. reddit.com
Future Research Directions and Translational Perspectives for 6 Methoxy 7 Trifluoromethyl Chroman 4 One
Development of Novel and Sustainable Synthetic Routes to Diversify Chromanone Scaffolds
The future exploration of 6-Methoxy-7-(trifluoromethyl)chroman-4-one and its derivatives hinges on the development of efficient, versatile, and environmentally sustainable synthetic methodologies. While traditional methods for chromanone synthesis exist, they often suffer from poor yields or require harsh conditions. nih.gov Modern organic synthesis offers numerous avenues for improvement.
Future synthetic research should focus on green chemistry principles. researchgate.net For instance, methods using recyclable catalysts, such as silica-immobilized L-proline, have been successfully employed for the solvent-free synthesis of related 2-hydroxy-2-(trifluoromethyl)-2H-chromenes. nih.govresearchgate.net These approaches, which can be enhanced by microwave irradiation, are economical, easy to operate, and reduce hazardous waste. researchgate.netresearchgate.net Adapting such solvent-free or aqueous-based protocols for the synthesis of the target chromanone core represents a key goal for sustainable production. researchgate.net
Diversification of the chromanone scaffold is crucial for structure-activity relationship (SAR) studies. Advanced synthetic strategies that allow for late-stage functionalization are highly desirable. Palladium-catalyzed cross-coupling reactions, for example, have been used to introduce a variety of substituents onto the chromone (B188151) scaffold. researchgate.net A particularly relevant area for future work is the development of methods for C-F bond functionalization. acs.org Recent breakthroughs have shown that the trifluoromethyl group itself can be selectively transformed, for example, through base-mediated didefluorination, to create novel monofluorinated heterocyclic systems. acs.org Applying such transformative reactions to this compound could yield a library of unique analogs with altered electronic properties and biological activities. Furthermore, modular approaches, like the reductive trifluoroacetylation of ynones using ethyl trifluoroacetate (B77799) as a CF3 source, could be explored for building trifluoromethylated heterocyclic systems and potentially adapted for chromanone synthesis. nih.gov
Advanced Mechanistic Studies of this compound's Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. While the specific mechanisms are currently unelucidated, studies on related chromanones and fluorinated molecules provide a clear roadmap for future investigations.
Initial studies on similar chromanone derivatives suggest potential mechanisms, including the induction of oxidative stress through the generation of reactive oxygen species (ROS) and direct intercalation with DNA, leading to cell cycle arrest. mdpi.comresearchgate.net These hypotheses can be tested for the target compound using a suite of cell-based assays.
For more advanced mechanistic insights, a combination of biophysical and computational techniques should be employed. The presence of the trifluoromethyl group makes the compound an ideal candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This powerful, background-free technique can be used to study the compound's binding to target proteins, revealing subtle conformational changes in both the ligand and the protein upon interaction. researchgate.netrsc.org
Computational studies, including molecular docking and all-atom molecular dynamics (MD) simulations, are essential for predicting and rationalizing biological interactions. nih.govresearchgate.net Such studies have been successfully applied to other chromanone hybrids, for instance, to elucidate their binding modes with cholinesterase enzymes. nih.gov These simulations can predict binding affinities and identify key interacting residues within a target's active site, guiding further optimization. nih.govnih.gov The unusual properties of perfluoroalkyl groups, which can promote non-covalent association with proteins and influence their folding, suggest that the trifluoromethyl group may play a critical role in mediating target engagement. nih.gov
Exploration of New Biological Targets and Signaling Pathways Modulated by Fluorinated Chromanones
The chromanone scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govnih.govresearchgate.net The introduction of fluorine can further modulate these activities and potentially unlock novel therapeutic applications. mdpi.comnih.gov A key future direction is the systematic screening of this compound against a diverse panel of biological targets.
Based on the activities of related compounds, several target classes are of immediate interest. For example, various chromone derivatives have been identified as inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which are crucial nodes in cancer signaling pathways. researchgate.netnih.gov Other chromanones have been designed as inhibitors of the IKr potassium channel for treating cardiac arrhythmia or as multi-target agents for Alzheimer's disease, acting on cholinesterases, monoamine oxidase-B (MAO-B), and sigma (σ) receptors. acs.orgnih.gov In silico predictions for similar chromone structures also suggest potential inhibitory activity against insulin-degrading enzyme (IDE) and HIF1A, targets relevant to diabetes and cancer. nih.gov
The presence of the trifluoromethyl group may confer unique properties, guiding the molecule toward new targets. Fluorinated heterocycles have emerged as modulators of targets such as metabotropic glutamate (B1630785) receptors (mGluR4) in the central nervous system and have been integral to drugs targeting the NO–sGC–cGMP signaling pathway in cardiovascular disease. mdpi.comrsc.org Therefore, exploring the effect of this compound on these and other pathways where fluorinated drugs have proven effective is a promising avenue of research. mdpi.com The combination of the chromanone core and fluorine substitution creates a unique chemical entity that warrants broad screening to uncover novel and potent biological activities. researchgate.net
Rational Design of Next-Generation Fluorinated Chromanone Analogs with Enhanced Specificity
The rational design of new chemical entities based on the this compound template is a critical step toward developing compounds with improved potency and, crucially, enhanced target specificity. Structure-activity relationship (SAR) studies on related chromanones provide a valuable foundation for this work. nih.gov
SAR studies have shown that substitutions at positions C-2, C-3, C-6, and C-7 of the chromanone ring are pivotal for biological activity. nih.gov Specifically, a methoxy (B1213986) group at C-7, similar to the one in the parent structure, has been linked to potent anti-inflammatory activity in other chromone series. nih.gov The strategic placement of fluorine can have a profound, though not always predictable, effect on activity; in some scaffolds, it dramatically increases potency, while in others, it can be detrimental. nih.gov Therefore, a systematic exploration of the effects of the 7-trifluoromethyl group is essential.
Future design efforts should leverage structure-based drug design principles. nih.govnih.gov Once a primary biological target is identified (as discussed in section 7.3), computational docking and MD simulations can be used to model the binding of this compound. nih.govscispace.com These models can then guide the design of new analogs. For example, modifications could include:
Altering the trifluoromethyl group: Replacing it with other fluoroalkyl groups (e.g., -CHF₂, -CF₂H) or other electron-withdrawing groups to fine-tune electronic and steric interactions.
Modifying the methoxy group: Converting it to other alkoxy groups or a hydroxyl group to probe hydrogen bonding interactions.
Substituting other positions: Introducing diverse functional groups at the C-2, C-3, or C-5 positions of the chromanone ring to explore new binding pockets and enhance selectivity.
This approach has been used successfully to develop highly selective inhibitors from similar scaffolds, such as PI3Kα inhibitors derived from a 6H-benzo[c]chromene core. nih.gov The ultimate goal is to generate next-generation analogs with high affinity for the desired target and minimal activity against off-targets, leading to more effective and safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
